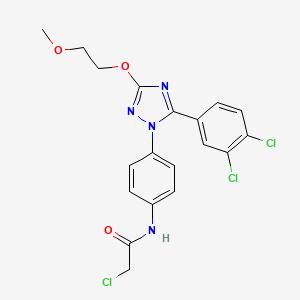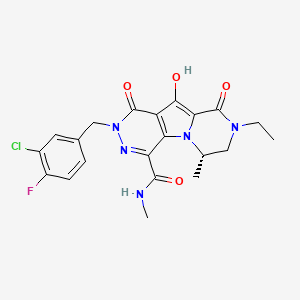
MK-2048
説明
MK-2048 is a second-generation integrase inhibitor developed to retain activity against viruses containing mutations associated with resistance to first-generation integrase inhibitors . It is intended to be used against HIV infection .
Synthesis Analysis
MK-2048 has been applied vaginally using ring formulations . A nanoparticle-in-film technology was developed as a discrete pre-exposure prophylactic product option against HIV for an extended duration of use .
Molecular Structure Analysis
In silico structural analysis suggests that the introduction of a positively charged arginine at position 118, near the catalytic amino acid 116, might decrease Mg(2+) binding, compromising enzyme function .
Chemical Reactions Analysis
MK-2048 has a dissociation half-life of 32 hours on wild-type integrase . It has an extremely low half-life of only 1–1.5 hours, and its efficacy can be reduced more than 8 fold by the G118R and E138K mutations .
Physical And Chemical Properties Analysis
MK-2048 has a molecular weight of 461.9 g/mol . It has a mean diameter of 382.2 nm and −15.2 mV zeta potential .
科学的研究の応用
HIV Prevention and Treatment
MK-2048 is a second-generation integrase strand transfer inhibitor (INSTI) with potent activity against both wild-type and drug-resistant HIV variants. It has been evaluated in clinical studies for its efficacy in preventing and treating HIV infections. Notably, MK-2048 has been formulated into vaginal ring devices for pre-exposure prophylaxis (PrEP) to provide sustained drug release and extended protection against HIV transmission .
Nanoparticle-in-Film Technology
Researchers have developed a novel nanoparticles-in-film technology to deliver MK-2048. This approach involves encapsulating the drug in poly(lactic-co-glycolic acid) nanoparticles and incorporating them into a film platform. This method aims to achieve extended in vivo exposure of MK-2048, offering a discrete and long-lasting option for HIV prevention. The technology has shown promising results in terms of physicochemical properties, in vitro efficacy, compatibility with Lactobacillus, and permeability in both in vitro and ex vivo models .
Pharmacokinetics Enhancement
The encapsulation of MK-2048 in nanoparticles has been shown to significantly improve its pharmacokinetic profile. Studies indicate that the nanoparticle formulation can sustain drug levels for at least three weeks in macaque vaginal fluid, which is a substantial improvement over the free drug. This enhancement in drug delivery and retention could lead to more effective and user-friendly PrEP options .
Drug Resistance Mitigation
MK-2048’s mechanism of action as an INSTI makes it a valuable candidate for combating drug resistance in HIV treatment. Its ability to inhibit integrase enzymes, which are essential for viral replication, allows it to maintain efficacy against strains of HIV that have developed resistance to other antiretroviral drugs. This makes MK-2048 a crucial component in the ongoing fight against HIV drug resistance .
Breast Cancer Treatment
While MK-2048 is primarily known for its applications in HIV treatment, the principles of nanoparticle drug delivery systems it utilizes are also being explored for breast cancer treatment. Polymeric nanoparticles, similar to those used for MK-2048, are being investigated for their potential to enhance the delivery of chemotherapeutic agents, reduce side effects, and overcome multi-drug resistance in breast cancer therapy .
Extended Duration of Use
The development of MK-2048-loaded nanoparticles-in-film technology is particularly significant for its potential to provide extended duration of drug exposure. This is especially beneficial for chronic conditions like HIV, where consistent medication adherence is crucial for effective management. The extended-release formulation could reduce the frequency of dosing, thereby improving patient compliance and treatment outcomes .
作用機序
Target of Action
MK-2048, developed by Merck & Co., is a molecule that falls under the class of integrase inhibitors . The primary target of MK-2048 is the HIV integrase, a protein produced by the HIV retrovirus . This protein enables HIV to integrate its genetic material into the DNA of the infected cell . This integration step effectively transforms the infected cell into a permanent carrier of the viral genome, allowing the virus to persist and proliferate nearly without limit .
Mode of Action
MK-2048 interacts with the HIV integrase in a specific manner. MK-2048 has a dissociation half-life of 32 hours on wild-type integrase—more than four times that of raltegravir . Its dissociation half-life against the important HIV integrase mutant N155H was on the same order of magnitude as that of raltegravir against wild-type virus . These findings led to the suggestion of a reduced susceptibility to resistance mutations for this second-generation drug .
Biochemical Pathways
The integration process is a well-known two-step reaction catalyzed by the retroviral protein integrase . Both reactions (3’ processing and strand transfer) require the coordination of divalent ions (Mg 2+ or Mn 2+) by a catalytic triad consisting of amino acids D64, D116, and E152 . MK-2048, by inhibiting the integrase, disrupts these biochemical pathways, thereby preventing the integration of the viral genome into the host cell’s DNA .
Pharmacokinetics
The pharmacokinetics of MK-2048 are still under investigation. It has been studied in various formulations, including vaginal films , and its pharmacokinetic properties are being evaluated in these contexts.
Result of Action
The primary result of MK-2048’s action is the inhibition of HIV replication by preventing the integration of the viral genome into the host cell’s DNA . This can potentially prevent the transformation of the infected cell into a permanent carrier of the viral genome . The effectiveness of mk-2048 in inhibiting hiv infection has been questioned, as a placebo-controlled human clinical trial indicated no observed correlation between tissue-associated mk-2048 and the inhibition of hiv infection .
将来の方向性
特性
IUPAC Name |
(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-N,13-dimethyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN5O4/c1-4-26-8-10(2)28-16-14(18(29)17(28)21(26)32)20(31)27(25-15(16)19(30)24-3)9-11-5-6-13(23)12(22)7-11/h5-7,10,29H,4,8-9H2,1-3H3,(H,24,30)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRREMIKIHJGAA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H](N2C3=C(C(=C2C1=O)O)C(=O)N(N=C3C(=O)NC)CC4=CC(=C(C=C4)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236031 | |
| Record name | MK-2048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MK-2048 | |
CAS RN |
869901-69-9 | |
| Record name | (6S)-2-[(3-Chloro-4-fluorophenyl)methyl]-8-ethyl-1,2,6,7,8,9-hexahydro-10-hydroxy-N,6-dimethyl-1,9-dioxopyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869901-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MK-2048 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869901699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-2048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-2048 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ8U884TM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



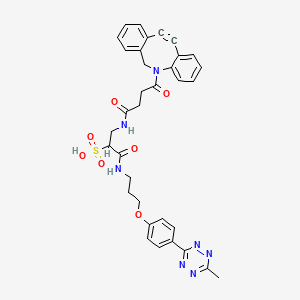
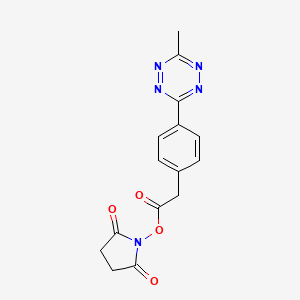

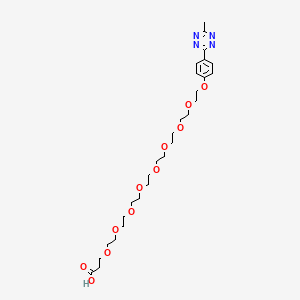
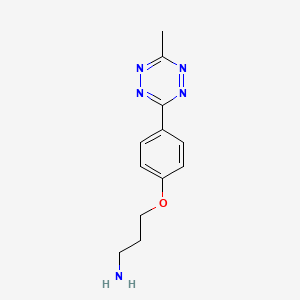


![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)benzoic acid](/img/structure/B609015.png)
![N-(2-((6-chloro-3-(3-(N,N-dimethylsulfamoyl)phenyl)-2-methylimidazo[1,2-b]pyridazin-8-yl)amino)ethyl)acetamide](/img/structure/B609016.png)

![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)
